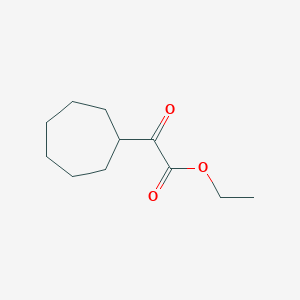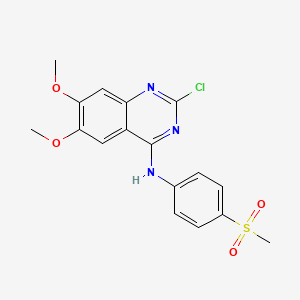![molecular formula C16H21NO2 B13849447 Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is a spirocyclic compound characterized by a unique structure where a piperidine ring is fused to an indene moiety through a spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as an indene derivative, with a piperidine derivative under specific conditions. The reaction often requires a catalyst and may involve heating to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mecanismo De Acción
The mechanism of action of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[1,2-dihydroindene-3,4’-piperidine]: A similar spirocyclic compound without the ethyl carboxylate group.
Spirocyclic oxindoles: Compounds with a spirocyclic structure involving an oxindole moiety.
Spirobarbiturates: Spirocyclic compounds with a barbiturate moiety.
Uniqueness
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is unique due to its specific spirocyclic structure and the presence of the ethyl carboxylate group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-2-19-15(18)13-11-16(7-9-17-10-8-16)14-6-4-3-5-12(13)14/h3-6,13,17H,2,7-11H2,1H3 |
Clave InChI |
DUYYNZFTMIPRJL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2(CCNCC2)C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
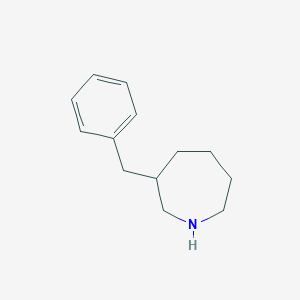
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
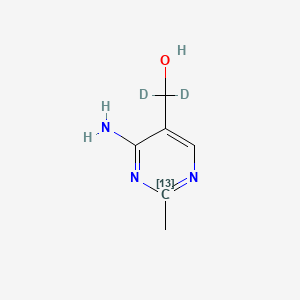
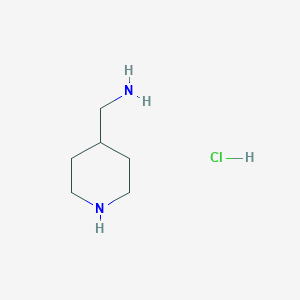
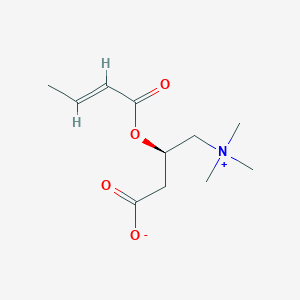

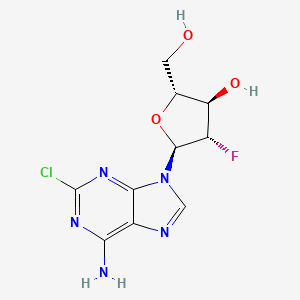
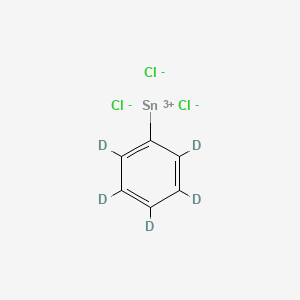
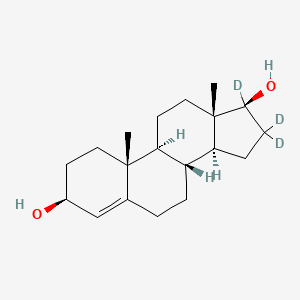
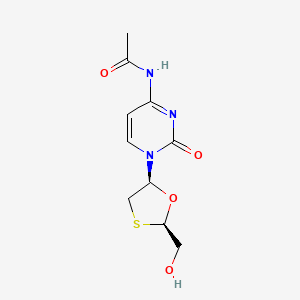
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
